2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2548976-36-7
Cat. No.: VC11820339
Molecular Formula: C17H20N6S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548976-36-7 |
|---|---|
| Molecular Formula | C17H20N6S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C17H20N6S/c1-3-14-11-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-10-13(12-18)4-5-19-15/h4-5,10-11H,3,6-9H2,1-2H3 |
| Standard InChI Key | ZTVNLQGGZUMZCF-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=C3)C#N |
| Canonical SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: CHNS
-
Molecular Weight: Approximately 362 g/mol (estimated based on similar compounds)
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrimidine and piperazine rings, followed by their coupling to the pyridine ring. Common methods might involve nucleophilic substitution reactions or cross-coupling reactions.
Potential Applications
Compounds with similar structures are often investigated for their pharmacological properties, including anticancer, antiviral, and antibacterial activities. The presence of a nitrile group on the pyridine ring could enhance its reactivity and biological activity.
Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline | CHNS | 366.5 g/mol | Potential pharmacological activities |
| 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine | CHNS | 237.36 g/mol | Biological activities related to sulfanylpyrimidines |
Research Findings and Future Directions
While specific research findings on 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile are not available, studies on similar compounds highlight the importance of these heterocyclic systems in drug discovery. Future research should focus on synthesizing this compound and evaluating its biological activity, potentially leading to new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume